2-(Hydroxyimino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(HYDROXYIMINO)-PROPANENITRILE is an organic compound that belongs to the class of oximes It is characterized by the presence of both a nitrile group and a hydroxyimino group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(HYDROXYIMINO)-PROPANENITRILE involves the reaction of acetone oxime with cyanogen bromide. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency. The general reaction scheme is as follows:
CH3C(=NOH)CH3+BrCN→CH3C(=NOH)CN+HBr
Another method involves the use of nitromethane as a nitrogen donor in the presence of a copper(II) catalyst and dioxygen as an oxidant . This method is efficient and allows for the synthesis of various substituted oximes.
Industrial Production Methods
Industrial production of 2-(HYDROXYIMINO)-PROPANENITRILE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(HYDROXYIMINO)-PROPANENITRILE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(HYDROXYIMINO)-PROPANENITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(HYDROXYIMINO)-PROPANENITRILE involves its reactivity with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo nucleophilic attack. These interactions and reactions enable the compound to exert its effects in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
2-(HYDROXYIMINO)-2-PHENYLACETONITRILE: Similar structure but with a phenyl group instead of a methyl group.
ETHYL CYANOHYDROXYIMINOACETATE: Contains an ester group in addition to the nitrile and hydroxyimino groups.
Uniqueness
2-(HYDROXYIMINO)-PROPANENITRILE is unique due to its simple structure and the presence of both nitrile and hydroxyimino groups, which confer distinct reactivity and versatility in chemical synthesis
Properties
CAS No. |
37101-10-3 |
---|---|
Molecular Formula |
C3H4N2O |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
2-hydroxyiminopropanenitrile |
InChI |
InChI=1S/C3H4N2O/c1-3(2-4)5-6/h6H,1H3 |
InChI Key |
LVKGJWJXYHLYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.